Fexofenadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fexofenadine is a second-generation antihistamine medication primarily used to manage and treat allergic rhinitis (hay fever) and chronic idiopathic urticaria (hives) []. While its primary use lies in clinical settings, fexofenadine has also been explored in various scientific research applications. Here's a closer look at some of these areas:

Investigating Mechanisms of Action

Beyond its established role in blocking histamine receptors, research delves into the potential broader anti-inflammatory effects of fexofenadine. Studies suggest that fexofenadine might influence the production and activity of other inflammatory mediators like cytokines and chemokines, potentially contributing to its therapeutic effects [].

Comparative Studies and Efficacy Evaluations

Researchers often compare fexofenadine with other antihistamines to assess their relative efficacy and safety profiles. These studies help healthcare professionals make informed decisions about treatment options for patients with allergies [, ].

Exploring New Applications

Scientific research also explores the potential of fexofenadine beyond its established indications. For instance, some studies investigate its use in managing allergic conjunctivitis (eye allergies) and atopic dermatitis (eczema) [, ]. However, further research is needed to confirm its effectiveness and safety in these contexts.

Fexofenadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as hay fever, hives, and other allergic skin reactions. It is classified as a selective peripheral histamine H1 receptor antagonist, which means it blocks the action of histamine—a chemical responsible for allergy symptoms—without significantly crossing the blood-brain barrier. This property makes fexofenadine less likely to cause drowsiness compared to first-generation antihistamines like diphenhydramine .

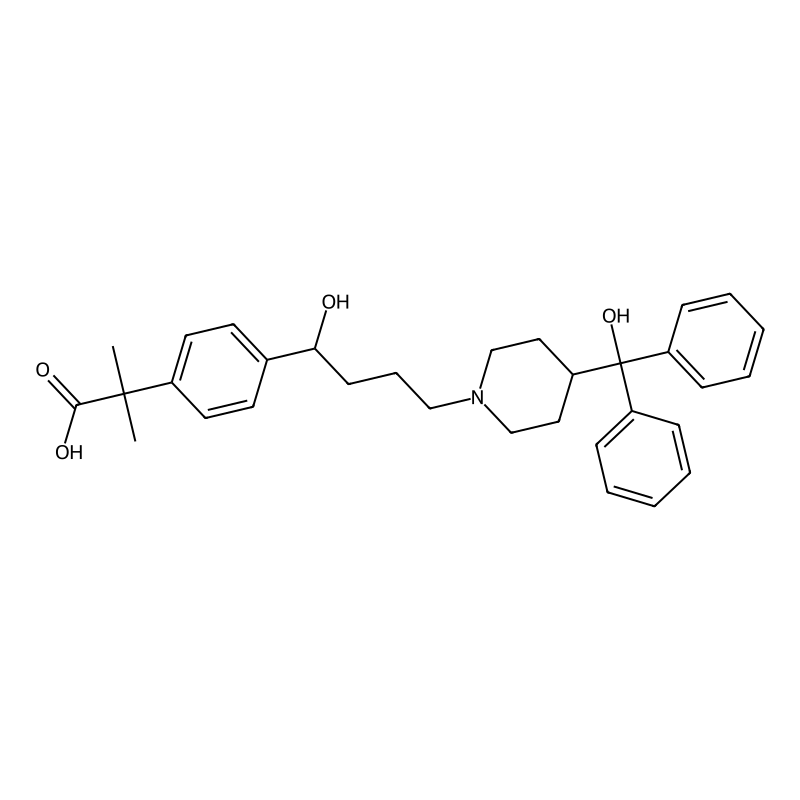

The chemical formula for fexofenadine is , and it is often dispensed in its hydrochloride form, fexofenadine hydrochloride, which has a molecular weight of approximately 538.13 g/mol .

Fexofenadine works by competitively blocking histamine (H₁) receptors, particularly those located peripherally (outside the central nervous system) []. Histamine, released during allergic reactions, triggers allergy symptoms like itching, runny nose, and sneezing. By blocking these receptors, Fexofenadine prevents histamine from binding and causing its effects [].

Fexofenadine is generally well-tolerated with a low side effect profile. Common side effects include headache, nausea, and dizziness. In rare cases, it can cause serious allergic reactions or worsen existing stomach ulcers.

Fexofenadine has low toxicity, with an oral median lethal dose (LD50) in rats exceeding 5000 mg/kg []. It is non-flammable and non-reactive under normal storage conditions [].

Please note:

- The information provided is for educational purposes only and should not be construed as medical advice. Always consult with a healthcare professional before using Fexofenadine or any other medication.

- Certain sections, like "Chemical Reactions Analysis," lack publicly available details due to proprietary reasons.

Fexofenadine is synthesized as a metabolite of terfenadine, an older antihistamine that was withdrawn from the market due to safety concerns. The conversion involves the oxidation of terfenadine into its carboxylic acid form, which retains the therapeutic effects while minimizing adverse reactions .

The primary metabolic pathway for fexofenadine involves minimal hepatic metabolism, with only about 5% of the drug being metabolized by the liver. The majority is eliminated unchanged through feces (approximately 80%) and urine (11-12%) .

Fexofenadine exhibits high specificity for H1 receptors and has minimal affinity for other receptor types, such as cholinergic and adrenergic receptors. This selectivity leads to reduced side effects compared to first-generation antihistamines. The drug's pharmacodynamics indicate that it begins to take effect within 1 hour of administration, with peak plasma concentrations reached in about 2-3 hours .

Notably, fexofenadine does not induce significant sedation or drowsiness, making it suitable for daytime use. Its mechanism involves blocking histamine's action at H1 receptors across various organ systems, thereby alleviating symptoms like itching, sneezing, and nasal congestion .

Fexofenadine can be synthesized through several methods, primarily involving the following steps:

- Starting Material: The synthesis typically begins with terfenadine or related compounds.

- Oxidation Reaction: Terfenadine undergoes oxidation to convert it into its carboxylic acid form.

- Purification: The product is purified through crystallization or chromatography techniques to yield pure fexofenadine hydrochloride.

The specific synthetic routes may vary based on the desired purity and yield but generally follow these foundational steps .

Fexofenadine is primarily used in clinical settings for:

- Allergic Rhinitis: Relief from symptoms such as sneezing, runny nose, and itchy eyes.

- Chronic Urticaria: Management of chronic hives and associated itching.

- Eczema: Alleviation of itchiness associated with eczema flare-ups.

Due to its non-sedating properties, it is widely prescribed for individuals who need to maintain alertness during daily activities .

Fexofenadine's pharmacokinetics can be influenced by various substances:

- Erythromycin and Ketoconazole: Co-administration can increase plasma levels of fexofenadine due to inhibition of p-glycoprotein transporters involved in its absorption .

- Fruit Juices: Grapefruit, apple, and orange juices can significantly reduce the absorption of fexofenadine by inhibiting organic anion transporting polypeptides (OATP) in the intestines .

- High-Fat Meals: Consumption of high-fat meals can also decrease the bioavailability of fexofenadine by reducing peak plasma concentrations by 20–60% depending on the formulation .

Fexofenadine shares its antihistaminic properties with several other compounds. Here are some notable comparisons:

| Compound | Type | Key Features |

|---|---|---|

| Cetirizine | Second-generation antihistamine | Moderate sedative effects; effective for allergic rhinitis and chronic urticaria. |

| Loratadine | Second-generation antihistamine | Non-sedating; longer half-life than fexofenadine; effective for allergy relief. |

| Diphenhydramine | First-generation antihistamine | Sedating; effective but has more side effects like drowsiness and dry mouth. |

| Desloratadine | Active metabolite of loratadine | Non-sedating; longer duration of action; effective against allergy symptoms. |

Fexofenadine stands out due to its minimal side effects related to sedation and its rapid onset of action compared to some other second-generation antihistamines .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

142.5 °C

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Antihistaminic

Fexofenadine is indicated to relieve symptoms that are associated with seasonal allergic rhinitis, such as sneezing;rhinorrhea; itchy eyes, nose and throt; and red watery eyes. /Included in US product label/

Fexofenadine is indicated for the treatment of uncomplicated skin manifestations of chronic idiopathic urticaria. It significantly reduces pruritus and the number of wheals. /Included in US product label/

Pharmacology

Fexofenadine is a second generation, long-lasting selective histamine H1 receptor antagonist with antiinflammatory property. Fexofenadine is a highly selective and reversible competitor at peripheral H1 histamine receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This agent interferes with mediators release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition fexofenadine may also inhibit the late-phase allergic reaction by acting on leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Overall, this agent blocks the actions of endogenous histamine, thereby leads to temporary relief of the negative symptoms associated with histamine and achieve effects such as decreased vascular permeability, reduction of pruritus and localized smooth muscle relaxation.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX26 - Fexofenadine

Mechanism of Action

Fexofenadine is a specific, selective, histamine H1-receptor antagonist. ... Fexofenadine has been shown to inhibit histamine release from peritoneal mast cells in rats. Unlike terfenadine, fexofenadine does not block the potassium channel involved in repolarization of cardiac cells (i.e., blockade of the delayed rectifier potassium current IK). As a result, fexofenadine lacks the cardiotoxic potential of terfenadine. Fexofenadine also does not possess appreciable anticholinergic, antidopaminergic, or alpha- or beta-adrenergic blocking effects at usual antihistaminic doses in pharmacologic studies.

It has been suggested that the increased safety profile of fexofenadine compared with the parent drug results from the lack of fexofenadine-induced cardiotoxicity in addition to only minimal metabolism of fexofenadine in the liver by the cytochrome P-450 microsomal enzyme system. Evidence from animal models using fexofenadine have suggested that the apparent lack of cardiotoxic effects of the drug may have resulted at least in part from lack of blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). Prolongations in the QTc interval were not reported in dogs receiving oral fexofenadine hydrochloride dosages of 10 mg/kg daily for 5 days or in rabbits receiving an IV fexofenadine hydrochloride dose of 10 mg/kg (resulting in plasma fexofenadine concentrations 28 or 63 times the therapeutic plasma concentrations in humans, respectively, based on a dosage of 60 mg of fexofenadine hydrochloride given twice daily). In addition, no effect was observed on calcium-channel current, delayed potassium-channel current, or action potential duration in guinea pig myocytes, sodium current in rat neonatal myocytes, or on the delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0 X10-5 M (approximately equivalent to 32 times the therapeutic plasma concentrations in humans, based on a dosage of 60 mg of fexofenadine hydrochloride given twice daily).

In vitro, terfenadine exhibits a similar affinity for histamine H1-receptors from brain and peripheral tissues; however, in vivo, unlike first generation antihistamines, terfenadine and fexofenadine do not readily cross the blood-brain barrier and therefore do not appear to interact appreciably with H1-receptors within the CNS at usual doses.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Other CAS

Absorption Distribution and Excretion

Approximately 80% of an ingested dose is eliminated in the feces, likely largely unchanged due to fexofenadine's limited metabolism, and 11% is eliminated in the urine. The principal pathways of fexofenadine elimination are biliary and renal.

The volume of distribution is approximately 5.4-5.8 L/kg.

The oral clearance of fexofenadine is approximately 50.6 L/h and the renal clearance is approximately 4.32 L/h.

Fexofenadine hydrochloride is rapidly absorbed from the GI tract following oral administration. Following oral administration of two 60-mg fexofenadine hydrochloride capsules, peak plasma concentrations are achieved in about 2.6 hours. Following oral administration of a single 60-mg capsule or 60- or 180-mg conventional tablet in healthy individuals, mean peak plasma concentrations were 131, 142, and 494 ng/mL, respectively. In healthy men, peak plasma concentrations of 167 ng/mL were achieved within 1.42 hours following oral administration of 60-mg fexofenadine hydrochloride doses every 12 hours for 9 doses.

Following oral administration of fexofenadine hydrochloride capsules in fasting children (mean age: 8-11.6 years) with a history of allergic rhinitis with or without mild asthma, peak plasma fexofenadine concentrations of about 178 or 286 ng/mL were attained in approximately 2.4 hours after a 30- or 60-mg dose, respectively.

Following oral administration of a 60-mg dose of fexofenadine hydrochloride, the AUC was 56% greater in children 7-12 years of age with allergic rhinitis than in healthy adults. Plasma exposure in children receiving 30 mg of fexofenadine hydrochloride is similar to that of adults receiving 60 mg of the drug. Limited data indicate that peak plasma fexofenadine concentrations in adolescents (12-16 years of age) were similar to those in adults, while peak plasma concentrations in geriatric adults (65 years of age and older) were 99% greater than in healthy individuals younger than 65 years of age. AUC also was higher in geriatric adults (65-80 years of age) than in younger adults (19-45 years of age)...

Peak plasma concentrations of fexofenadine were 87 and 111% higher in patients with mild (creatinine clearance of 41-80 mL/minute) to severe (creatinine clearance of 11-40 mL/minute) renal impairment, respectively, compared with those observed in healthy adults. In patients undergoing dialysis (creatinine clearance of 10 mL/minute or less), peak plasma concentrations of fexofenadine were 82% higher than in healthy adults.

For more Absorption, Distribution and Excretion (Complete) data for FEXOFENADINE (12 total), please visit the HSDB record page.

Metabolism Metabolites

About 5% of a single oral dose of fexofenadine is metabolized.

Negligible amounts of fexofenadine (about 0.5-1.5% of a dose) are metabolized in the liver by the cytochrome P-450 microsomal enzyme system to an inactive metabolite, while about 3.5% of a fexofenadine dose is metabolized by a second metabolic pathway (unrelated to the cytochrome P-450 microsomal enzyme system) to the methyl ester derivative of fexofenadine. The methyl ester metabolite of fexofenadine is found only in feces, and it has been suggested that the intestinal flora probably are involved in this metabolism.

Approximately 5% of the total dose is metabolized, by cytochrome P450 3A4 and by intestinal microflora. Half Life: 14.4 hours

Associated Chemicals

Wikipedia

Terephthalic_acid

Drug Warnings

Sleep disorder, insomnia, or paroniria has occurred in patients receiving fexofenadine hydrochloride.

During controlled clinical studies, nausea and dyspepsia were reported in 1.6 and 1.3%, respectively, of patients receiving oral fexofenadine hydrochloride dosages of 60 mg twice daily versus 1.5 and 0.6%, respectively, of those receiving placebo.

Clinical data from over 2000 patients indicate that fexofenadine hydrochloride lacks the cardiotoxic potential of its parent drug terfenadine. In 714 patients with seasonal allergic rhinitis, fexofenadine hydrochloride dosages of 60-240 mg twice daily were not associated with statistically significant mean increases in the QT interval corrected for rate (QTc) in controlled clinical studies. In addition, in 231 healthy individuals, fexofenadine hydrochloride dosages of 240 mg given once daily for 1 year also were not associated with statistically significant increases in the mean QTc. Even at dosages exceeding these (e.g., up to 400 mg twice daily for 6 days in 40 patients, up to 690 mg twice daily for about 1 month in 32 patients, up to 800 mg given in a single dose in 87 patients), statistically significant mean increases in the QTc or other ECG abnormalities have not been reported in healthy adults or patients with seasonal allergic rhinitis.

For more Drug Warnings (Complete) data for FEXOFENADINE (15 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of 60 mg of fexofenadine hydrochloride twice daily in healthy individuals, the mean elimination half-life of the drug at steady state reportedly is about 14.4-14.6 hours; mean elimination half-life reportedly was similar in geriatric adults (65 years of age or older) who received a single 80-mg oral dose of fexofenadine hydrochloride.

... Elimination half-life was about 18 hours in fasting children (mean age: 8-11.6 years) who received single oral 30- or 60-mg doses of fexofenadine hydrochloride as capsules.

In patients with mild (creatinine clearance of 41-80 mL/minute) to severe (creatinine clearance of 11-40 mL/minute) renal impairment, mean elimination half-lives were 59 and 72% longer than those observed in healthy individuals, respectively.

In patients undergoing dialysis (creatinine clearance of 10 mL/minute or less), elimination half-life was 31% longer than in healthy individuals.

Use Classification

Analytic Laboratory Methods

Analyte: fexofenadine hydrochloride; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /fexofenadine hydrochloride/

Analyte: fexofenadine hydrochloride; matrix: chemical identification; procedure: differential scanning calorimetry with analysis between 25 °C and 225 °C; sample exhibits single endotherm between 193 °C and 199 °C /fexofenadine hydrochloride/

Analyte: fexofenadine hydrochloride; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards /fexofenadine hydrochloride/

For more Analytic Laboratory Methods (Complete) data for FEXOFENADINE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

Administration of a single 120-mg dose (2 capsules of 60 mg) of fexofenadine hydrochloride within 15 minutes of administration of an aluminum and magnesium hydroxides antacid (Maalox) decreased the AUC and peak plasma concentration of fexofenadine by 41 and 43%, respectively. Therefore, the manufacturer states that fexofenadine (alone or in fixed combination with pseudoephedrine hydrochloride) should not be taken closely in time with antacids containing aluminum and magnesium.

Fruit (grapefruit, orange, apple) juices may reduce bioavailability and systemic exposure of fexofenadine. In clinical studies, the size of wheal and flare was substantially larger when fexofenadine hydrochloride was administered with grapefruit juice or orange juice compared with water; based on literature reports, the same effects may be extrapolated to other fruit juices such as apple juice. The clinical importance of these observations is unknown. Based on a population pharmacokinetic analysis of combined data from the studies using concomitant grapefruit juice or orange juice with data from a bioequivalence study, bioavailability of fexofenadine was reduced by 36%. Therefore, to maximize the effects of fexofenadine, the manufacturer recommends that the drug be administered with water.

Stability Shelf Life

Dates

Bachert C: A review of the efficacy of desloratadine, fexofenadine, and levocetirizine in the treatment of nasal congestion in patients with allergic rhinitis. Clin Ther. 2009 May;31(5):921-44. doi: 10.1016/j.clinthera.2009.05.017. [PMID:19539095]

Markham A, Wagstaff AJ: Fexofenadine. Drugs. 1998 Feb;55(2):269-74; discussion 275-6. [PMID:9506246]

Golightly LK, Greos LS: Second-generation antihistamines: actions and efficacy in the management of allergic disorders. Drugs. 2005;65(3):341-84. [PMID:15669879]

Molimard M, Diquet B, Benedetti MS: Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundam Clin Pharmacol. 2004 Aug;18(4):399-411. [PMID:15312146]

Akamine Y, Miura M: An update on the clinical pharmacokinetics of fexofenadine enantiomers. Expert Opin Drug Metab Toxicol. 2018 Apr;14(4):429-434. doi: 10.1080/17425255.2018.1459565. Epub 2018 Apr 11. [PMID:29635947]

Devillier P, Roche N, Faisy C: Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clin Pharmacokinet. 2008;47(4):217-30. [PMID:18336052]

Yu J, Zhou Z, Tay-Sontheimer J, Levy RH, Ragueneau-Majlessi I: Intestinal Drug Interactions Mediated by OATPs: A Systematic Review of Preclinical and Clinical Findings. J Pharm Sci. 2017 Sep;106(9):2312-2325. doi: 10.1016/j.xphs.2017.04.004. Epub 2017 Apr 13. [PMID:28414144]

DPD Approved Drugs: Allegra® oral tablets

Allegra (Fexofenadine Hydrochloride) FDA Label

FDA Approved Drug Products: Allegra-D® extended-release tablets